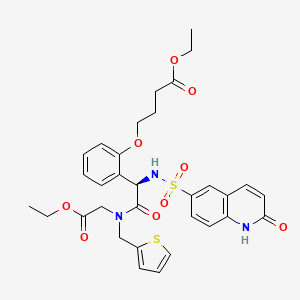

OSMI-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H35N3O9S2 |

|---|---|

Molecular Weight |

669.8 g/mol |

IUPAC Name |

ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate |

InChI |

InChI=1S/C32H35N3O9S2/c1-3-42-29(37)12-7-17-44-27-11-6-5-10-25(27)31(32(39)35(21-30(38)43-4-2)20-23-9-8-18-45-23)34-46(40,41)24-14-15-26-22(19-24)13-16-28(36)33-26/h5-6,8-11,13-16,18-19,31,34H,3-4,7,12,17,20-21H2,1-2H3,(H,33,36)/t31-/m1/s1 |

InChI Key |

HKXREAYAGCIJNB-WJOKGBTCSA-N |

Isomeric SMILES |

CCOC(=O)CCCOC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CS2)CC(=O)OCC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=CC=C1C(C(=O)N(CC2=CC=CS2)CC(=O)OCC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Target of OSMI-3: A Technical Guide to O-GlcNAc Transferase Inhibition in Cancer and Neuronal Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OSMI-3 is a potent, cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), the sole enzyme responsible for the addition of O-GlcNAc to nuclear and cytoplasmic proteins. This post-translational modification is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in the pathophysiology of numerous diseases, including cancer and neurodegeneration. This technical guide provides a comprehensive overview of the biological target of this compound, with a specific focus on its effects in the HCT116 colon cancer cell line and in neuronal models. We present quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways.

The Biological Target: O-GlcNAc Transferase (OGT)

O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the transfer of a single N-acetylglucosamine sugar moiety from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to serine and threonine residues of target proteins. This dynamic and reversible modification, known as O-GlcNAcylation, is analogous to phosphorylation in its regulatory scope, influencing protein stability, localization, and activity. OGT itself is a nutrient sensor, with its activity being responsive to the levels of glucose and other cellular metabolites.

This compound and its analogs are part of a class of small molecules designed to competitively inhibit OGT activity, thereby reducing global O-GlcNAcylation levels and allowing for the study of the functional consequences of this inhibition.

Quantitative Data on OGT Inhibition by OSMI Compounds

Table 1: Effects of OGT Inhibitors on Global O-GlcNAcylation and Cell Viability

| Cell Line | Compound | Concentration | Time (hours) | Effect on O-GlcNAcylation | Effect on Cell Viability/Proliferation | Reference |

| HCT116 | OSMI-1 | Not specified | Not specified | Decrease | Dose-dependent suppression | [1] |

| HCT116 | OSMI-4 | Not specified | Not specified | Supported findings of O-GlcNAcylation inhibition | Supported findings of O-GlcNAcylation inhibition | [1] |

| LNCaP | OSMI-2 | Dose-dependent | 24 | Dose-dependent decrease | Modest effect alone; synthetic lethality with AT7519 | [2] |

| Rat Cortical Neurons | OSMI-1 | 50 µM | 24 | Decrease | Not specified | [3][4] |

| NK Cells | OSMI-1 | 25 µM | 24 | Marked reduction | Decreased cytotoxic function | [5] |

Table 2: IC50 Values of OGT Inhibitors

| Compound | Assay Type | IC50 | Reference |

| OSMI-1 | Not specified | Not specified | Not specified |

| OSMI-4b (ester form) | Fluorescence-based transferase activity assay | 0.06 ± 0.02 µM | [6] |

| UDP-5S-GlcNAc | Radiolabelled assay | 8 µM | [7] |

Experimental Protocols

Western Blotting for Detection of O-GlcNAcylation

This protocol is a standard method for assessing the global levels of O-GlcNAcylated proteins in cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentration and for the desired time. Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

In Vitro OGT Activity Assay

This assay measures the enzymatic activity of OGT in the presence or absence of an inhibitor.[8][9][10]

Materials:

-

Recombinant OGT enzyme

-

OGT substrate (e.g., a synthetic peptide or a full-length protein)

-

UDP-[³H]GlcNAc (radiolabeled donor) or a non-radioactive method with a specific antibody for detection

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

-

This compound at various concentrations

-

Scintillation counter (for radioactive assay) or ELISA reader (for non-radioactive assay)

Procedure (Radiolabeled):

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, OGT substrate, and this compound at various concentrations.

-

Enzyme Addition: Add recombinant OGT to initiate the reaction.

-

Donor Addition: Add UDP-[³H]GlcNAc to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 8 M urea).

-

Separation: Separate the radiolabeled peptide from the unincorporated UDP-[³H]GlcNAc using methods like streptavidin-coated plates (if the peptide is biotinylated) or phosphocellulose paper.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of OGT inhibition at each this compound concentration and determine the IC50 value.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

-

HCT116 cells

-

96-well plates

-

Cell culture medium

-

This compound at various concentrations

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

OGT Inhibition and mTOR-Dependent Autophagy in Neuronal Cells

Inhibition of OGT in rat cortical neurons has been shown to promote autophagy through the mTOR signaling pathway.[3][11] OGT inhibition leads to a decrease in O-GlcNAcylation, which in turn reduces the activity of the mTORC1 complex. This de-repression of ULK1, a key autophagy-initiating kinase, leads to the formation of autophagosomes and subsequent lysosomal degradation of cellular components.

Caption: OGT inhibition by this compound promotes autophagy via the mTOR pathway.

OGT Inhibition and the cGAS-STING Pathway in Cancer

Recent studies suggest that OGT inhibition can activate the cGAS-STING pathway, a component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[12] OGT inhibition may lead to DNA damage and the accumulation of cytosolic double-stranded DNA (dsDNA), which is then recognized by cGAS. This initiates a signaling cascade through STING, leading to the production of type I interferons and other pro-inflammatory cytokines that can enhance anti-tumor immunity.

Caption: OGT inhibition by this compound activates the cGAS-STING pathway.

Experimental Workflow for Assessing OGT Inhibition

The following diagram illustrates a general workflow for investigating the effects of this compound in a cellular context.

Caption: General workflow for studying the effects of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of OGT and O-GlcNAcylation in cellular physiology and disease. Its application in cancer cell lines like HCT116 has revealed the critical role of OGT in cell proliferation and survival, highlighting its potential as a therapeutic target. Furthermore, studies in neuronal models are beginning to uncover the intricate connections between O-GlcNAcylation, mTOR signaling, and autophagy, with significant implications for neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers seeking to explore the biological consequences of OGT inhibition with this compound and related compounds. Further investigation into the precise molecular mechanisms downstream of OGT inhibition will undoubtedly pave the way for novel therapeutic strategies targeting this essential enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]

- 6. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway | eLife [elifesciences.org]

The Structure-Activity Relationship of OSMI-3: A Technical Guide to a Potent O-GlcNAc Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OSMI-3, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT). OGT is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins, playing a key role in a myriad of cellular processes. Dysregulation of OGT activity has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This document summarizes the quantitative data on this compound and its analogs, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways.

Core Structure and Evolution of OSMI Inhibitors

The development of the OSMI series of inhibitors originated from a high-throughput screen that identified a quinolinone-6-sulfonamide (Q6S) scaffold as a promising starting point for OGT inhibition. Structure-based drug design led to the evolution of increasingly potent compounds, from OSMI-1 to OSMI-4. This compound (also referred to as compound 2b in initial studies) demonstrated significant improvements in potency and cellular activity over its predecessor, OSMI-2.[1][2] The core structure consists of a Q6S moiety that acts as a uridine mimic, effectively occupying the UDP-binding pocket of the OGT active site.[1] Modifications to the linker and the peptide-mimicking portion of the molecule have been systematically explored to optimize interactions with the enzyme.

Structure-Activity Relationship Data

The following tables summarize the quantitative data for the key compounds in the OSMI series, detailing their in vitro inhibitory activity against OGT and their cellular efficacy. The data is extracted from the seminal publication by Martin et al. (2018) in the Journal of the American Chemical Society.[1][3]

Table 1: In Vitro Activity of OSMI Compounds against Human OGT

| Compound | Structure | Kd (nM) | IC50 (nM) |

| OSMI-2 (1a) | (Structure not shown in snippets) | 26 ± 3 | 110 ± 10 |

| This compound (2a) | (Structure not shown in snippets) | 4.9 ± 0.6 | 28 ± 3 |

| OSMI-4 (4a) | (Structure not shown in snippets) | 1.8 ± 0.2 | 8.8 ± 0.9 |

Note: The 'a' designation refers to the active carboxylate form of the inhibitors. Kd values were determined by fluorescence polarization, and IC50 values were determined using a coupled-enzyme assay.

Table 2: Cellular Activity of Esterified OSMI Compounds

| Compound | Structure | Cellular EC50 (µM) |

| OSMI-2 (1b) | (Structure not shown in snippets) | ~15 |

| This compound (2b) | (Structure not shown in snippets) | ~5 |

| OSMI-4 (4b) | (Structure not shown in snippets) | ~3 |

Note: The 'b' designation refers to the cell-permeable ethyl ester prodrugs. Cellular EC50 values were determined in HEK293T cells by measuring the reduction in global O-GlcNAcylation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the evaluation of OSMI compounds.

OGT Inhibition Assay (Coupled-Enzyme Assay)

This assay measures the production of UDP, a product of the OGT-catalyzed reaction, by coupling its formation to the oxidation of NADH by lactate dehydrogenase.

Materials:

-

Human OGT (full-length)

-

UDP-GlcNAc

-

Peptide substrate (e.g., CKII peptide)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 12.5 mM MgCl₂, 1 mM DTT)

-

OSMI compounds (or other inhibitors)

Procedure:

-

Prepare a reaction mixture containing OGT, peptide substrate, PEP, NADH, PK, and LDH in the assay buffer.

-

Add the OSMI inhibitor at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding UDP-GlcNAc.

-

Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) over time using a plate reader.

-

Calculate the initial reaction velocities and determine the IC₅₀ values by fitting the data to a dose-response curve.

Cellular O-GlcNAcylation Assay (Western Blot)

This assay quantifies the global levels of O-GlcNAcylated proteins in cells treated with OSMI inhibitors.

Materials:

-

HEK293T or other suitable cell line

-

Cell culture medium and reagents

-

OSMI compounds (esterified, cell-permeable versions)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Primary antibody for a loading control (e.g., anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the OSMI compounds for a specified duration (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to normalize the O-GlcNAc signal.

-

Quantify the band intensities to determine the EC₅₀ values.[4]

Signaling Pathways and Experimental Workflows

OGT and the Insulin Signaling Pathway

OGT plays a crucial role as a nutrient sensor that modulates insulin signaling. Elevated O-GlcNAcylation can lead to insulin resistance by attenuating the signal transduction cascade. The following diagram illustrates the interplay between OGT and key components of the insulin signaling pathway.[3][5]

References

- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

An In-Depth Technical Guide to Early In Vitro Studies of OSMI-3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the foundational in vitro research on OSMI-3, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT). The guide covers its mechanism of action, effects on cellular processes, and the experimental protocols used for its characterization.

Introduction to this compound

This compound (also referred to as Compound 2b in some literature) is a small molecule inhibitor targeting O-GlcNAc Transferase (OGT), the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This post-translational modification, known as O-GlcNAcylation, is a critical regulatory mechanism involved in numerous cellular processes.[4][5] this compound is characterized by its potency, cell permeability, and long-lasting effects, making it a valuable tool for studying the roles of OGT and a potential starting point for therapeutic development.[1][2][3]

Quantitative Data Summary

The initial in vitro characterization of this compound in cellular models has provided key quantitative parameters regarding its activity and effects. These findings are summarized below.

Table 1: Cellular Activity of this compound

| Parameter | Details | Cell Line | Source |

|---|---|---|---|

| Target | O-linked N-acetylglucosamine transferase (OGT) | - | [1][2] |

| Concentration Range | 20-50 µM | HCT116 | [1][2] |

| Treatment Duration | 4-24 hours | HCT116 | [1][2] |

| Primary Effect | Significant reduction of global O-GlcNAc levels | HCT116 | [1][2] |

| Secondary Effect | Reduced cell proliferation over 96 hours | HCT116 | [1][2] |

| Apoptosis | No evidence of apoptosis observed | HCT116 |[1][2] |

Core Mechanism and Cellular Effects

This compound exerts its effects by directly inhibiting the enzymatic activity of OGT. This leads to a global reduction in protein O-GlcNAcylation, impacting various downstream cellular pathways and functions.

OGT Inhibition and Downstream Consequences

By blocking OGT, this compound prevents the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins. This has several well-documented consequences:

-

Reduced Global O-GlcNAcylation: The most direct effect is a significant and sustained decrease in the overall levels of O-GlcNAcylated proteins within the cell.[1][2]

-

Impaired HCF-1 Processing: Treatment with this compound leads to a decrease in the cleavage products of Host Cell Factor 1 (HCF-1) and a corresponding increase in the uncleaved form of the protein, indicating that OGT activity is necessary for proper HCF-1 maturation.[1][2]

-

Alteration of Splicing: this compound has been shown to increase the splicing of detained introns, suggesting a role for OGT in regulating RNA processing.[1][3]

-

Inhibition of Cell Growth: Consistent with observations from OGT knockdown experiments, this compound treatment reduces the rate of cell proliferation over time.[1][2]

Experimental Protocols

The following protocols are representative of the in vitro methods used to characterize OGT inhibitors like this compound.

Cell Culture and Treatment

-

Cell Line: HCT116 human colon carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding: Cells are seeded in multi-well plates at a density that allows for logarithmic growth throughout the experiment.

-

Treatment: A stock solution of this compound in DMSO is diluted in the culture medium to final concentrations ranging from 20-50 µM. The final DMSO concentration in the culture should be kept constant across all conditions (typically ≤ 0.1%).

-

Incubation: Cells are incubated with this compound for specified durations, such as 4, 8, 16, or 24 hours, before harvesting for downstream analysis.[1][2]

Western Blotting for Global O-GlcNAc Levels

-

Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for O-GlcNAc (e.g., RL2). A loading control antibody (e.g., β-actin or GAPDH) is used to confirm equal loading.

-

Secondary Antibody: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A marked reduction in the signal from O-GlcNAc-modified proteins is expected in this compound treated samples.[5]

Cell Proliferation Assay

-

Seeding: HCT116 cells are seeded in a 96-well plate at a low density.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plate is incubated for up to 96 hours.

-

Measurement: Cell viability/proliferation is measured at set time points (e.g., 24, 48, 72, 96 hours) using an appropriate method, such as the MTT assay or a reagent that measures ATP content (e.g., CellTiter-Glo).[6]

-

Analysis: Absorbance or luminescence is read on a plate reader. The results are normalized to the vehicle control to determine the percent inhibition of cell growth.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]

- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]

- 6. Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

OSMI-3: A Technical Guide to a Potent O-GlcNAc Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSMI-3 is a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme in metazoans responsible for the post-translational modification of nuclear and cytoplasmic proteins with O-linked N-acetylglucosamine (O-GlcNAc). This modification plays a pivotal role in a myriad of cellular processes, and its dysregulation is implicated in various diseases, including cancer and cardiovascular conditions. This compound represents a significant advancement in the development of OGT inhibitors, exhibiting low nanomolar binding affinity for the enzyme. This technical guide provides a comprehensive overview of the background, novelty, and experimental protocols related to this compound, intended to facilitate further research and drug development efforts targeting OGT.

Background and Novelty

The study of O-GlcNAcylation has been historically hampered by the lack of potent and specific inhibitors for OGT. Early inhibitors were often substrate analogs with limited cell permeability and opportunities for chemical modification. The development of the quinolinone-6-sulfonamide (Q6S) scaffold marked a significant breakthrough, leading to the discovery of the OSMI series of inhibitors.

This compound, and its cell-permeable ethyl ester prodrug form, emerged from a structure-based evolution of earlier compounds in the series, such as OSMI-2. The novelty of this compound lies in its potent inhibition of OGT, with the active form (the corresponding carboxylic acid) demonstrating a low nanomolar binding affinity.[1] In cellular assays, this compound has been shown to have more sustained effects compared to its predecessors.[2][3] Its mechanism of action involves the reduction of global O-GlcNAc levels and an increase in detained intron splicing.[2][4] These characteristics make this compound a valuable tool for interrogating the complex biology of OGT and a promising starting point for the development of therapeutics targeting O-GlcNAc signaling.

Quantitative Data

The following tables summarize the available quantitative data for the active form of this compound. It is important to note that a cellular EC50 value for this compound has not been explicitly reported in the reviewed literature.

Table 1: In Vitro Binding Affinity of this compound (Active Form)

| Compound | Target | Assay Method | Kd (nM) | Reference |

| This compound (active form, 2a) | OGT | Microscale Thermophoresis (MST) | ~5 | [1] |

Table 2: Cellular Activity of this compound (Prodrug Form)

| Compound | Cell Line | Concentration Range (µM) | Duration (hours) | Observed Effect | Reference |

| This compound (prodrug form, 2b) | HCT116 | 20-50 | 4-24 | Significant reduction in O-GlcNAc levels | [2][3] |

| This compound (prodrug form, 2b) | HEK293T | 10 | 2 | Increased detained intron splicing | [1] |

Experimental Protocols

Chemical Synthesis of this compound (Prodrug Form)

While a specific, detailed synthesis protocol for this compound is not publicly available, the following procedure is adapted from the synthesis of structurally related quinolinone-6-sulfonamide OGT inhibitors. This synthesis involves a multi-step process culminating in the coupling of a quinolinone-6-sulfonyl chloride with a dipeptide-like fragment.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Synthesis of the Quinolinone-6-sulfonyl Chloride Core: This typically involves the chlorosulfonation of a protected quinolinone precursor.

-

Synthesis of the Dipeptide-like Fragment: This fragment, containing a phenylglycine derivative, is synthesized through standard peptide coupling and protection/deprotection steps.

-

Coupling and Deprotection: The quinolinone-6-sulfonyl chloride is reacted with the dipeptide-like fragment in the presence of a base. Subsequent deprotection steps yield the final this compound prodrug.

-

Purification: The final compound is purified using column chromatography or recrystallization to yield the desired product.

Note: Researchers should refer to the supplementary information of Martin et al., 2018 for detailed procedures on the synthesis of analogous compounds.[1]

Cellular Assay for OGT Inhibition

This protocol describes a general method for assessing the inhibition of OGT in a cellular context by measuring global O-GlcNAcylation levels via Western blot.

Experimental Workflow for Cellular Assay

Caption: Workflow for assessing OGT inhibition in cells.

Protocol:

-

Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A supplemented with 10% FBS) to ~80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 20, 30, 40, 50 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Signaling Pathways

Inhibition of OGT by this compound has a direct impact on the O-GlcNAcylation of a vast number of proteins, thereby affecting multiple signaling pathways. The primary and immediate effect is the global reduction of O-GlcNAc levels. Downstream consequences can be complex and cell-type specific. Based on the available literature, two key affected processes are mRNA splicing and cell proliferation.

Signaling Pathway Downstream of OGT Inhibition by this compound

Caption: this compound inhibits OGT, leading to reduced O-GlcNAcylation and altered cellular processes.

While comprehensive proteomics and phosphoproteomics studies specifically on this compound are not yet widely available, it is anticipated that its effects will be far-reaching. OGT is known to O-GlcNAcylate key signaling molecules in pathways such as the PI3K/AKT and MAPK pathways. Therefore, inhibition of OGT by this compound is likely to modulate these critical signaling cascades, impacting cell survival, growth, and metabolism. Further research is required to fully elucidate the detailed downstream signaling network affected by this compound.

Conclusion

This compound is a potent and valuable research tool for studying the roles of OGT and O-GlcNAcylation in health and disease. Its low nanomolar affinity and sustained cellular activity offer significant advantages over previous inhibitors. This technical guide provides a foundation for researchers and drug development professionals to utilize this compound in their studies. Further investigation into its detailed mechanism of action, comprehensive signaling effects, and in vivo efficacy will be crucial for translating the therapeutic potential of OGT inhibition into clinical applications.

References

- 1. Frontiers | Proteomic analysis and functional validation reveal distinct therapeutic capabilities related to priming of mesenchymal stromal/stem cells with IFN-γ and hypoxia: potential implications for their clinical use [frontiersin.org]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

Potential Therapeutic Applications of OSMI-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSMI-3 is a potent and cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT), a critical enzyme in the O-GlcNAcylation signaling pathway. By modulating the attachment of O-linked N-acetylglucosamine (O-GlcNAc) to nuclear and cytoplasmic proteins, this compound presents a promising tool for investigating the therapeutic potential of OGT inhibition in a variety of disease contexts. This technical guide provides an in-depth overview of the core data and methodologies related to the potential therapeutic applications of this compound, with a focus on cancer, cardiovascular disease, and neurodegenerative disorders.

Introduction to this compound and O-GlcNAc Transferase (OGT)

O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety from UDP-GlcNAc to serine and threonine residues of a vast array of intracellular proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of numerous cellular processes, including signal transduction, transcription, and protein stability. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, making OGT a compelling therapeutic target.

This compound is a member of a series of quinolinone-6-sulfonamide-based OGT inhibitors. It is characterized by its high potency and cell permeability, allowing for the effective modulation of O-GlcNAc levels in cellular and potentially in vivo models.

Mechanism of Action

This compound functions as a direct inhibitor of OGT, competing with the enzyme's substrates to reduce the overall level of protein O-GlcNAcylation. A key mechanistic feature of this compound is its ability to increase the splicing of detained introns within the OGT transcript itself, leading to a more sustained cellular effect compared to some other OGT inhibitors.[1]

Data Presentation: In Vitro and Cellular Activity

Cellular activity of this compound has been demonstrated in human colorectal carcinoma HCT116 cells.

| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |

| HCT116 | 20-50 µM | 4-24 hours | Significant reduction in global O-GlcNAc levels. | [1][2] |

| HCT116 | 20-50 µM | Not Specified | Decrease in HCF-1 cleavage products and appearance of uncleaved HCF-1. | [1][2] |

| HCT116 | Not Specified | 96 hours | Reduced cell growth over time, consistent with OGT knockdown. | [1] |

Potential Therapeutic Applications and Associated Signaling Pathways

The central role of OGT in cellular homeostasis suggests that its inhibition by this compound could have therapeutic implications across multiple diseases.

Cancer

Elevated O-GlcNAcylation is a hallmark of many cancers, where it contributes to tumor growth, metabolic reprogramming, and resistance to therapy. Inhibition of OGT by this compound may therefore represent a viable anti-cancer strategy.

Signaling Pathways:

-

PI3K/Akt Pathway: O-GlcNAcylation is known to modulate the PI3K/Akt signaling cascade, a central pathway in cell survival and proliferation. OGT can directly O-GlcNAcylate and activate Akt. Inhibition of OGT by this compound could potentially downregulate this pro-survival pathway.

-

ERK Signaling Pathway: The ERK/MAPK pathway is another critical regulator of cell growth and differentiation that is influenced by O-GlcNAcylation. OGT can modulate components of this pathway, and its inhibition may lead to decreased cancer cell proliferation.

Caption: OGT's role in PI3K/Akt and ERK signaling.

Cardiovascular Disease

O-GlcNAcylation plays a complex role in cardiovascular physiology and pathology. In conditions like myocardial ischemia/reperfusion injury, aberrant O-GlcNAcylation can be detrimental. OGT inhibition could offer cardioprotective effects.

Experimental Models:

Animal models of myocardial infarction, such as the ligation of the left anterior descending (LAD) coronary artery in rodents, are commonly used to study ischemia/reperfusion injury.[6] While specific studies with this compound are lacking, such models would be appropriate to evaluate its cardioprotective potential.

Caption: Workflow for assessing this compound in a myocardial infarction model.

Neurodegenerative Diseases

Emerging evidence links aberrant O-GlcNAcylation to neurodegenerative disorders like Alzheimer's disease. OGT inhibition has been shown to modulate the phosphorylation of tau, a protein that forms neurofibrillary tangles in the brains of Alzheimer's patients.

Signaling Pathways:

-

Tau Phosphorylation: Hyperphosphorylation of tau is a key pathological event in Alzheimer's disease. O-GlcNAcylation and phosphorylation can occur on the same or adjacent sites on tau, suggesting a competitive relationship. Inhibition of OGT could potentially alter the phosphorylation status of tau. Glycogen synthase kinase 3β (GSK-3β) is a key kinase involved in tau phosphorylation and its activity can be modulated by O-GlcNAcylation.[7]

Caption: Interplay between O-GlcNAcylation and Tau phosphorylation.

Neuroinflammation:

Neuroinflammation is another critical component of neurodegenerative diseases. OGT plays a role in inflammatory signaling pathways in immune cells of the brain, such as microglia. OGT inhibition could potentially modulate these pathways to reduce neuroinflammation. Animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), could be utilized to investigate the effects of this compound.[8][9][10][11][12]

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using this compound are not widely published. However, based on the available literature for related compounds and general methodologies, the following outlines can be adapted.

OGT Inhibition Assay (Biochemical)

This protocol is a general guideline for an in vitro assay to determine the IC50 of an OGT inhibitor.

-

Reagents and Materials:

-

Recombinant human OGT enzyme

-

UDP-[³H]GlcNAc (radiolabeled substrate) or a non-radioactive detection system (e.g., antibody-based)

-

Peptide or protein substrate for OGT

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add OGT enzyme, substrate peptide/protein, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding UDP-[³H]GlcNAc.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a stop solution or boiling).

-

Separate the radiolabeled product from the unreacted substrate (e.g., using phosphocellulose paper or a capture-based method).

-

Quantify the amount of incorporated [³H]GlcNAc using a scintillation counter.

-

Plot the percentage of OGT inhibition against the logarithm of this compound concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of this compound on cell proliferation.

-

Reagents and Materials:

-

HCT116 cells (or other relevant cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, 72, 96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot for O-GlcNAc Levels

This protocol is for assessing the effect of this compound on global O-GlcNAcylation in cultured cells.

-

Reagents and Materials:

-

HCT116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat HCT116 cells with this compound at the desired concentrations and for the specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an anti-β-actin antibody for loading control.

-

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the complex roles of OGT in health and disease. Its demonstrated ability to reduce cellular O-GlcNAcylation and impact cell proliferation underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to establish a definitive in vitro IC50 value, conduct comprehensive in vivo efficacy studies in relevant animal models, and further delineate the specific signaling pathways modulated by this compound. Such studies will be crucial for translating the promise of OGT inhibition into tangible therapeutic applications for cancer, cardiovascular disease, and neurodegenerative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Atsttrin reduces lipopolysaccharide-induced neuroinflammation by inhibiting the nuclear factor kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to OSMI-3: A Potent Inhibitor of O-GlcNAc Transferase for Regulating Protein O-GlcNAcylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

OSMI-3 is a potent, cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT). OGT is the sole enzyme responsible for the addition of O-GlcNAc moieties to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including transcription, signal transduction, protein stability, and cell cycle progression. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, neurodegeneration, and metabolic disorders. This compound serves as a valuable chemical probe for elucidating the functional roles of OGT and the consequences of its inhibition on cellular physiology and pathology. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, experimental protocols, and its impact on key biological pathways.

Quantitative Data

The inhibitory activity and binding affinity of this compound and its active form have been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound and related compounds for comparative purposes.

| Compound | Target | Assay Type | Value | Cell Line/System | Reference |

| This compound (active form 2a) | Human OGT | Microscale Thermophoresis | K_d_ ~5 nM | Purified Protein | [1] |

| OSMI-1 | Human OGT | Coupled Enzyme Assay | IC_50_ = 2.7 µM | Purified Protein | [2][3][4] |

| OSMI-4 | OGT | Cellular Assay | EC_50_ ~3 µM | In cells | [1] |

| This compound | OGT | Cellular Assay | 20-50 µM | HCT116 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study its effects on OGT activity and downstream cellular processes.

In Vitro OGT Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of OGT by quantifying the production of UDP, a product of the glycosyltransferase reaction.

Materials:

-

Recombinant human OGT

-

UDP-GlcNAc (donor substrate)

-

Peptide or protein substrate (e.g., a synthetic peptide with a known O-GlcNAcylation site)

-

This compound

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the OGT enzyme, peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding UDP-GlcNAc.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the reaction and detect the amount of UDP produced by following the UDP-Glo™ assay manufacturer's protocol. This typically involves adding the UDP detection reagent, incubating, and measuring luminescence with a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of OGT inhibition against the logarithm of the this compound concentration.

Analysis of Cellular O-GlcNAcylation by Western Blot

This protocol describes the assessment of global O-GlcNAcylation levels in cells treated with this compound.

Materials:

-

HCT116 cells (or other cell line of interest)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

Nitrocellulose or PVDF membranes

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed HCT116 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for the desired time (e.g., 4, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Assessment of Autophagy Induction

This protocol outlines the detection of autophagy induction in response to this compound treatment by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer

-

Primary antibody: anti-LC3B

-

Other materials for Western blotting as described in Protocol 3.2

Procedure:

-

Treat cells with this compound or vehicle control for the desired time points. A positive control for autophagy induction, such as starvation (culturing in amino acid-free medium) or rapamycin treatment, should be included.

-

Lyse the cells and perform Western blotting as described in Protocol 3.2.

-

Probe the membrane with an anti-LC3B antibody. The antibody will detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).

-

An increase in the LC3-II/LC3-I ratio or an increase in the total amount of LC3-II is indicative of autophagy induction.

Signaling Pathways and Biological Roles

Inhibition of OGT by this compound triggers a cascade of downstream cellular events by altering the O-GlcNAcylation status of numerous proteins.

Regulation of Host Cell Factor-1 (HCF-1) Cleavage

OGT possesses a unique dual enzymatic activity: it not only glycosylates proteins but also proteolytically cleaves the transcriptional co-regulator Host Cell Factor-1 (HCF-1). This cleavage is essential for HCF-1's role in cell cycle progression. This compound, by inhibiting the catalytic activity of OGT, blocks the proteolytic processing of HCF-1, leading to an accumulation of the uncleaved precursor form.[1] This provides a direct link between nutrient sensing (via OGT) and the regulation of the cell cycle machinery.

Caption: this compound inhibits OGT-mediated cleavage of HCF-1.

Modulation of Detained Intron Splicing

Recent studies have revealed that O-GlcNAcylation is a key regulator of detained intron (DI) splicing.[5][6][7] DIs are introns that are retained in mature mRNAs in the nucleus, and their subsequent splicing can be regulated to control gene expression post-transcriptionally. Acute inhibition of OGT by compounds like this compound leads to widespread and rapid splicing of detained introns. This mechanism is thought to be a way for the cell to quickly adapt its transcriptome in response to changes in nutrient status as sensed by OGT. For instance, the mRNAs of OGT and O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc, themselves contain detained introns, and their splicing is regulated by O-GlcNAc levels in a homeostatic feedback loop.[5][6][7]

Caption: this compound alters detained intron splicing via OGT inhibition.

Induction of Autophagy via the mTOR Pathway

O-GlcNAcylation is intricately linked to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. High levels of O-GlcNAcylation are generally associated with active mTOR signaling and inhibition of autophagy. Conversely, inhibition of OGT with compounds such as this compound can lead to the induction of autophagy. While the precise molecular connections are still under investigation, it is proposed that the O-GlcNAcylation status of key components of the mTOR pathway or autophagy machinery directly influences their activity. This positions OGT as a crucial node integrating nutrient availability with the control of cellular catabolic processes.

Caption: this compound induces autophagy through modulation of the mTOR pathway.

Conclusion

This compound is a highly potent and specific inhibitor of O-GlcNAc transferase, making it an indispensable tool for the study of O-GlcNAcylation. Its ability to rapidly and effectively reduce cellular O-GlcNAc levels allows for the investigation of the immediate and long-term consequences of OGT inhibition. The diverse cellular processes regulated by OGT, including cell cycle control through HCF-1 cleavage, the dynamic regulation of gene expression via detained intron splicing, and the control of cellular homeostasis through autophagy, underscore the importance of this enzyme and the utility of inhibitors like this compound in dissecting its complex biology. Further research utilizing this compound and related compounds will undoubtedly continue to unravel the intricate roles of O-GlcNAcylation in health and disease, and may pave the way for novel therapeutic strategies targeting this fundamental post-translational modification.

References

- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GlcNAc regulates gene expression by controlling detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. O-GlcNAc regulates gene expression by controlling detained intron splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of OSMI-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSMI-3, also referred to as Compound 2b, is a potent, cell-permeable inhibitor of O-linked N-acetylglucosamine (GlcNAc) transferase (OGT). OGT is a critical enzyme that catalyzes the addition of a single N-acetylglucosamine sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic process involved in regulating numerous cellular functions, including signal transduction, transcription, and metabolism. Given the role of aberrant O-GlcNAcylation in various diseases, including cancer, OGT has emerged as a promising therapeutic target. This document provides a comprehensive summary of the preliminary toxicity profile of this compound, based on currently available data.

Core Efficacy and Cellular Effects

This compound has been shown to effectively reduce global O-GlcNAc levels in human colorectal carcinoma (HCT116) cells at concentrations ranging from 20 to 50 μM over treatment periods of 4 to 24 hours.[1] In addition to its impact on O-GlcNAcylation, this compound treatment leads to a reduction in HCT116 cell proliferation over a 96-hour period.[1] This effect is consistent with the known role of OGT in cell growth and proliferation. Notably, the observed reduction in cell growth is not accompanied by evidence of apoptosis, suggesting a cytostatic rather than cytotoxic mechanism at the tested concentrations.[1]

Quantitative Toxicity Data

A specific half-maximal inhibitory concentration (IC50) for the cytotoxicity of this compound in HCT116 or other cell lines has not been definitively reported in the reviewed literature. However, the effective concentrations for observing cellular effects are in the low micromolar range. While direct cytotoxicity data for this compound is limited, a study on a related OGT inhibitor, OSMI-1, in various colorectal cancer cell lines, including HCT116, reported dose-dependent suppression of cell viability.[2] That study also noted that OSMI-1 treatment in HCT116 cells was associated with increased cancer cell death, a finding that appears to differ from the observations for this compound.[1][2]

| Compound | Cell Line | Parameter | Value | Reference |

| This compound (Compound 2b) | HCT116 | Effective Concentration (O-GlcNAc reduction) | 20-50 µM | [1] |

| This compound (Compound 2b) | HCT116 | Effect on Proliferation (96h) | Reduced Growth | [1] |

| This compound (Compound 2b) | HCT116 | Apoptosis | No Evidence | [1] |

| OSMI-1 | HCT116 | Cytotoxicity | Increased Cell Death | [2] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The effect of this compound on cell proliferation can be assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and allowed to attach overnight.[3]

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for the desired time points (e.g., 24, 48, 72, and 96 hours).

-

MTT Addition: At the end of the incubation period, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS).[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Determination of O-GlcNAc Levels (Western Blot)

Changes in global O-GlcNAc levels following treatment with this compound can be determined by Western blot analysis.

-

Cell Lysis: HCT116 cells are treated with this compound or vehicle control for the desired time. After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and O-GlcNAcase inhibitors (e.g., PUGNAc or Thiamet G) to prevent degradation and removal of O-GlcNAc.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Signaling Pathways and Mechanistic Insights

Inhibition of OGT by this compound can impact multiple signaling pathways that are crucial for cell growth and survival.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. OGT inhibition has been shown to down-regulate mTOR activity. This can occur through various mechanisms, including the modulation of upstream regulators of mTOR.

Hippo-YAP Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development. The transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway. O-GlcNAcylation of LATS2, a core kinase in the Hippo pathway, can inhibit its activity, leading to the activation of YAP/TAZ. Therefore, inhibition of OGT by this compound could potentially restore LATS2 activity and suppress YAP/TAZ.

Conclusion

This compound is a potent OGT inhibitor that demonstrates clear on-target activity in cellular models, leading to a reduction in O-GlcNAcylation and a cytostatic effect on cancer cell proliferation. The preliminary toxicity profile suggests that at effective concentrations for inhibiting OGT, this compound does not induce apoptosis. The impact of this compound on key signaling pathways such as mTOR and Hippo-YAP provides a mechanistic basis for its anti-proliferative effects. Further studies are warranted to establish a comprehensive in vivo toxicity profile and to determine a precise cytotoxic IC50 value. The available data positions this compound as a valuable tool for studying the biological roles of OGT and as a promising starting point for the development of novel therapeutics targeting O-GlcNAcylation.

References

An In-depth Technical Guide to Identifying the Binding Site of OSMI-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental approaches and data supporting the identification of the binding site for OSMI-3, a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT). The information is curated for professionals in the fields of biochemistry, pharmacology, and drug development to facilitate further research and application of this compound.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that targets O-GlcNAc transferase (OGT), an essential enzyme in metazoans responsible for the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins.[1][2] This post-translational modification, known as O-GlcNAcylation, plays a crucial role in regulating protein stability, localization, and activity, thereby influencing a wide range of cellular processes.[2] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and cardiovascular disease, making OGT a compelling therapeutic target.[3] this compound, and its active form 2a, were developed through a structure-based evolution approach to create potent and cell-permeable OGT inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding and cellular activity of this compound and its analogs.

Table 1: Binding Affinity of this compound Active Form (2a) and Related Compounds to OGT

| Compound | Method | Dissociation Constant (Kd) |

| 2a (active form of this compound) | MicroScale Thermophoresis (MST) | Low nanomolar[1] |

| 3a | MicroScale Thermophoresis (MST) | Low nanomolar[1] |

| 4a (active form of OSMI-4) | MicroScale Thermophoresis (MST) | Low nanomolar[1] |

Table 2: Cellular Activity of this compound and OSMI-4

| Compound | Cell Line | Concentration | Duration | Effect |

| This compound (2b) | HCT116 | 20-50 µM | 4-24 hours | Significant reduction in O-GlcNAc levels[3][4] |

| This compound (2b) | HCT116 | 20-50 µM | 4-24 hours | Decrease in HCF-1 cleavage products and appearance of uncleaved HCF-1[3][4] |

| This compound (2b) | HCT116 | Not specified | 96 hours | Reduced cell growth[3][4] |

| OSMI-4 (4b) | HEK293T | ~3 µM (EC50) | 24 hours | Reduction in O-GlcNAc levels[1] |

| OSMI-4 (4b) | HEK293T | 20 µM | 48 hours | Blocked HCF-1 cleavage[1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of this compound to OGT are provided below.

3.1. MicroScale Thermophoresis (MST) for Binding Affinity Measurement

MicroScale Thermophoresis is a technique used to quantify biomolecular interactions in solution.[1]

-

Protein Labeling: Recombinant human OGT is labeled with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. The labeling efficiency is determined to ensure a low dye-to-protein ratio to avoid interference with binding.

-

Sample Preparation: A constant concentration of the labeled OGT is mixed with a serial dilution of the inhibitor (e.g., 2a, 3a, or 4a) in a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

MST Measurement: The samples are loaded into glass capillaries, and the MST instrument measures the motion of the fluorescently labeled OGT along a microscopic temperature gradient. The binding of the inhibitor to OGT alters its hydration shell, charge, or size, leading to a change in its movement, which is detected as a change in fluorescence.

-

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the resulting binding curve using a non-linear regression model.[1]

3.2. Western Blotting for Cellular O-GlcNAc Levels and HCF-1 Cleavage

Western blotting is employed to assess the in-cell efficacy of this compound by monitoring the levels of O-GlcNAcylated proteins and the cleavage of Host Cell Factor 1 (HCF-1), a known OGT substrate.[1][3][4]

-

Cell Culture and Treatment: Human cell lines (e.g., HCT116 or HEK293T) are cultured under standard conditions. Cells are then treated with various concentrations of this compound (or other inhibitors) or a vehicle control (e.g., DMSO) for specified durations.[1][3][4]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for O-GlcNAc (e.g., RL-2) or HCF-1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system. The band intensities can be quantified using densitometry software.

3.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[5][6][7]

-

Cell Treatment: Intact cells are treated with the compound of interest (e.g., this compound) or a vehicle control.

-

Heating: The cell suspensions are heated to a range of temperatures. The binding of a ligand stabilizes the target protein, making it more resistant to thermal denaturation.

-

Lysis and Centrifugation: After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

-

Protein Detection: The amount of soluble target protein (OGT) remaining at each temperature is quantified. This is typically done by Western blotting, though higher-throughput methods using techniques like ELISA or mass spectrometry can also be employed.[5][8]

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble OGT as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizations

4.1. Signaling Pathway

Caption: OGT catalyzes the transfer of GlcNAc from UDP-GlcNAc to substrate proteins. This compound inhibits this process.

4.2. Experimental Workflow for Binding Site Identification

Caption: Workflow for the identification and validation of the this compound binding site on OGT.

4.3. Logical Relationship of Experimental Findings

Caption: Logical flow from initial binding and inhibition data to the confirmation of the binding site.

References

- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for OSMI-3 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

OSMI-3 is a potent, cell-permeable, and long-acting inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2][3] OGT is the sole enzyme responsible for the addition of O-GlcNAc moieties to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation and is integral to a multitude of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and cardiovascular disease, making OGT a compelling target for therapeutic intervention.[3][4] this compound provides a valuable tool for investigating the functional roles of OGT and the consequences of its inhibition in various cell-based models.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological effects and diagrams of the relevant signaling pathways.

Data Presentation

Quantitative Data Summary for this compound

| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |

| Effective Concentration | HCT116 | 20-50 µM | 4-24 hours | Significant reduction in global O-GlcNAc levels, decreased cell proliferation. | [1][3] |

| Cell Growth Inhibition | HCT116 | 20-50 µM | Up to 96 hours | Reduced cell growth over time, without evidence of apoptosis. | [1][3] |

| Target Engagement | HCT116 | 20-50 µM | 4-24 hours | Decreased cleavage of Host Cell Factor 1 (HCF-1). | [1][3] |

Signaling Pathways and Experimental Workflows

OGT Signaling Pathway

O-GlcNAc transferase (OGT) is a central regulator of cellular signaling, integrating nutrient availability with various downstream pathways. This compound, by inhibiting OGT, modulates these intricate networks. The diagram below illustrates the central role of OGT and the downstream pathways affected by its inhibition.

References

- 1. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the assessment of mTOR activity in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in searching c-Myc transcriptional cofactors during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for OSMI-3 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSMI-3 is a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme in the hexosamine biosynthetic pathway. OGT catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins, thereby modulating their function. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, neurodegeneration, and metabolic disorders. This compound offers a valuable tool for studying the physiological and pathological roles of OGT in vivo.

These application notes provide a detailed standard operating procedure for the administration of this compound to mice, including recommended dosage, vehicle formulation, and protocols for assessing its biological effects, with a focus on its role in activating the cGAS-STING pathway and anti-tumor immunity.

Data Presentation

Table 1: In Vivo Administration Parameters for OGT Inhibitors in Mice

| Compound | Dosage | Administration Route | Vehicle | Mouse Strain | Study Focus | Reference |

| This compound | 10 mg/kg/day | Intraperitoneal (IP) Injection | Not specified, proposed vehicle in protocol below | Not specified | Anti-tumor immunity | [1] |

| OSMI-1 | Not specified for in vivo | Not specified | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | OGT Inhibition | [2] |

| 5SGlcNHex | 3 - 300 mg/kg | Intraperitoneal (IP) Injection | Aqueous solution | Not specified | Metabolic effects | [3] |

Note: Pharmacokinetic data for this compound in mice, such as Cmax, Tmax, half-life, and bioavailability, are not currently available in the public domain. Researchers are advised to conduct pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental model and objectives.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in Mice

1.1. Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile 1.5 mL microcentrifuge tubes

-